![molecular formula C14H11BrN2O2S B12638721 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine is an organic compound with the molecular formula C12H10BrN2O2S. This compound is known for its unique structure, which combines a bromine atom, a toluene-4-sulfonyl group, and a pyrrolo[3,2-B]pyridine core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine typically involves the bromination of 1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-B]pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
科学的研究の応用
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrazole
- 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyridine
- 3-Bromo-1-(toluene-4-sulfonyl)-1H-indole
Uniqueness
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine is unique due to its specific combination of functional groups and its pyrrolo[3,2-B]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential interactions with biological targets.
特性
分子式 |
C14H11BrN2O2S |
|---|---|
分子量 |
351.22 g/mol |
IUPAC名 |
3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-12(15)14-13(17)3-2-8-16-14/h2-9H,1H3 |
InChIキー |
FSFPYXWUPDLTGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
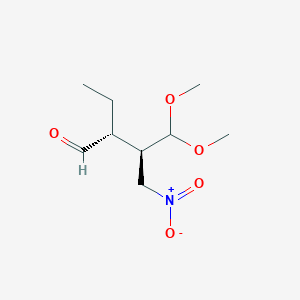
methanone](/img/structure/B12638649.png)

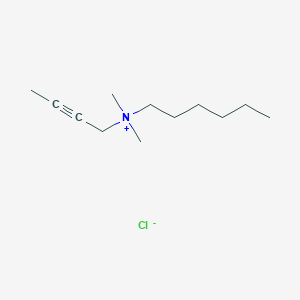
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)

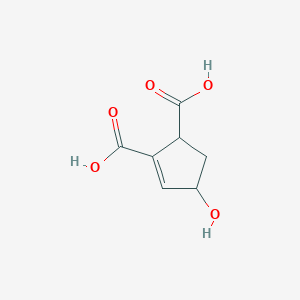
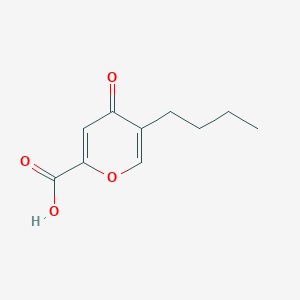
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
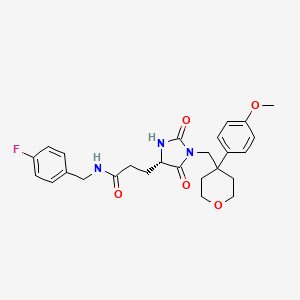

![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
